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Compound of Interest

Compound Name: Calamenene

Cat. No.: B1145186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the naturally

occurring sesquiterpene, trans-calamenene. The information detailed below includes nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, compiled from

various scientific sources. This document is intended to serve as a valuable resource for

researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data
The following tables summarize the available quantitative spectral data for trans-calamenene.

It is important to note that while ¹³C NMR data is well-documented, complete high-resolution ¹H

NMR data with specific coupling constants, detailed IR peak assignments, and a

comprehensive mass spectral fragmentation pattern are not consistently available across

published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

data for trans-calamenene confirms the presence of a 1,2,3,4-tetrahydronaphthalene skeleton

with a methyl and an isopropyl group in a trans configuration.

Table 1: ¹H NMR Spectral Data of trans-Calamenene
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Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Aromatic CH 6.9 - 7.1 m -

Benzylic CH ~2.8 m -

Aliphatic CH₂ 1.6 - 2.2 m -

Aliphatic CH 1.8 - 2.5 m -

Isopropyl CH₃ ~0.7 and ~1.0 d ~7.0

Aromatic CH₃ ~2.2 s -

Ring CH₃ ~1.2 d ~7.0

Note: The ¹H NMR signals for the methyl and isopropyl moieties in trans-calamenene are

noted to have chemical shifts that are distinct from the corresponding cis-derivatives[1][2]. A

complete, tabulated high-resolution dataset with precise chemical shifts and coupling constants

is not readily available in the reviewed literature.

Table 2: ¹³C NMR Spectral Data of trans-Calamenene[3]
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Carbon Atom Chemical Shift (δ) ppm

1 134.5

2 126.8

3 129.2

4 145.2

4a 135.8

5 29.8

6 31.4

7 45.6

8 37.9

8a 135.8

9 21.3

10 32.5

11 20.8

12 20.8

13 24.2

Solvent: CDCl₃. The identification of the correct isomer between cis and trans-calamenene is

often achieved through ¹³C NMR analysis as their spectra are fully differentiated[1].

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of trans-calamenene is expected to show characteristic absorptions for aromatic C-H

and C=C bonds, as well as aliphatic C-H bonds.

Table 3: Infrared (IR) Absorption Data of trans-Calamenene
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3000 Medium Aromatic C-H Stretch

~2960 - 2850 Strong Aliphatic C-H Stretch

~1620, ~1500 Medium-Weak Aromatic C=C Stretch

~1465, ~1370 Medium C-H Bend (Aliphatic)

Below 900 Strong
Aromatic C-H Bend (Out-of-

plane)

Note: A detailed, published IR spectrum with a complete list of assigned peaks for pure trans-

calamenene is not readily available. The data presented is based on typical vibrational

frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For trans-calamenene, with a molecular formula of C₁₅H₂₂, the expected

molecular ion peak [M]⁺ is at m/z 202. It has been noted that the mass spectra of cis- and

trans-calamenene are not sufficiently differentiated to distinguish the isomers[1].

Table 4: Mass Spectrometry (MS) Data of trans-Calamenene
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m/z Relative Intensity (%) Possible Fragment

202 [M]⁺ Molecular Ion

187 [M - CH₃]⁺

159
[M - C₃H₇]⁺ (loss of isopropyl

group)

145 [M - C₄H₉]⁺

132 [C₁₀H₁₂]⁺

119 [C₉H₁₁]⁺

105 [C₈H₉]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Note: The fragmentation pattern is proposed based on the structure of calamenene and

common fragmentation pathways for aromatic and aliphatic hydrocarbons. The relative

intensities can vary depending on the ionization method and energy.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data specifically for trans-

calamenene are not extensively published. However, the following sections describe general

methodologies commonly employed for the analysis of sesquiterpenes.

NMR Spectroscopy
Sample Preparation: A few milligrams of the purified trans-calamenene sample are dissolved in

a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ

= 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker, Jeol, or Varian

spectrometer operating at a proton frequency of 300 MHz or higher for better resolution.

Data Acquisition:
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¹H NMR: A standard pulse sequence is used. Key parameters include a sufficient number of

scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical

shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. A

larger number of scans is typically required due to the lower natural abundance of the ¹³C

isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like trans-calamenene, the simplest method is to

place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to obtain the

spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample

is then placed in the beam path, and the sample spectrum is recorded. The instrument software

automatically ratios the sample spectrum against the background to generate the final

transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
trans-Calamenene is often a component of essential oils and is typically analyzed by GC-MS.

Sample Preparation: The essential oil or a solution of the isolated compound in a volatile

solvent (e.g., hexane or dichloromethane) is injected into the GC.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole

or ion trap analyzer) is used. A non-polar capillary column (e.g., DB-5 or HP-5MS) is commonly

employed for the separation of sesquiterpenes.

Data Acquisition:

GC Conditions: The injector temperature is set high enough to ensure rapid volatilization

(e.g., 250 °C). The oven temperature is programmed to ramp from a lower temperature (e.g.,

60 °C) to a higher temperature (e.g., 240 °C) at a specific rate (e.g., 3-10 °C/min) to separate

the components of the mixture. Helium is typically used as the carrier gas.
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MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, typically

at 70 eV. The mass range scanned is usually from m/z 40 to 400. The identification of trans-

calamenene is achieved by comparing its retention time and mass spectrum with those of

an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the isolation and spectroscopic analysis

of a natural product like trans-calamenene.
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Caption: General workflow for the analysis of trans-Calamenene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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